molecular formula C6H6FNO2S B2709332 2-Methylpyridine-4-sulfonyl fluoride CAS No. 2225147-14-6

2-Methylpyridine-4-sulfonyl fluoride

Cat. No. B2709332
CAS RN: 2225147-14-6
M. Wt: 175.18
InChI Key: SLJWZSBDKFHHMI-UHFFFAOYSA-N
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Description

2-Methylpyridine-4-sulfonyl fluoride is a chemical compound with the CAS Number: 2225147-14-6 . It has a molecular weight of 175.18 .


Synthesis Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Compared with current methods, direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . An organobismuth(III) complex bearing a bis-aryl sulfone ligand backbone catalyzes a synthesis of sulfonyl fluorides from the corresponding (hetero)aryl boronic acids in the presence of SO2 and Selectfluor .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C6H6FNO2S/c1-5-4-6 (2-3-8-5)11 (7,9)10/h2-4H,1H3 .


Chemical Reactions Analysis

Fluorosulfonyl radicals have been used in the synthesis of diverse functionalized sulfonyl fluorides . Fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Novel Synthetic Approaches

Research has revealed various innovative methods for synthesizing sulfonyl fluoride compounds, indicating their broad utility in chemical synthesis and pharmaceutical development. A notable study detailed a mild, electrochemical approach to prepare sulfonyl fluorides, highlighting the diverse applications of these compounds in "click chemistry" and their potential in developing new drugs and materials due to their broad substrate scope, including alkyl, benzyl, aryl, and heteroaryl groups (Laudadio et al., 2019).

Enhancing Cognitive Functions

In drug discovery, sulfonyl fluoride derivatives have been utilized to synthesize cognition-enhancing drugs. An example is the development of 10,10-Bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone (DMP 543), a candidate aimed at enhancing acetylcholine release, which underscores the chemical's role in creating therapeutic agents (Pesti et al., 2000).

Chemical Biology Probes

The interest in sulfonyl fluorides has expanded significantly into chemical biology and molecular pharmacology, with research focusing on their application as reactive probes. A study introduced a facile method for synthesizing aliphatic sulfonyl fluorides, showcasing their importance in creating diverse compound libraries that can be used in drug discovery and chemical biology investigations (Xu et al., 2019).

Radiolabeling for Diagnostic Imaging

In the field of diagnostic imaging, sulfonyl fluorides have been employed as reagents for radiolabeling peptides and proteins. This application is crucial for developing new radiopharmaceuticals for positron emission tomography (PET), demonstrating the compound's versatility in medical imaging technologies (de Bruin et al., 2005).

Environmental Remediation

Sulfonyl fluorides have also been implicated in environmental science, particularly in the degradation of persistent organic pollutants. For instance, research on the destruction of perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA) utilized mechanochemical methods to achieve nearly complete destruction, illustrating the compound's potential in environmental remediation efforts (Zhang et al., 2013).

Safety and Hazards

2-Methylpyridine-4-sulfonyl fluoride is classified as a dangerous substance. It has the hazard statements H302, H314, H335, indicating that it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Future Directions

Sulfonyl fluorides have received considerable attention and continuous interest from the communities of synthetic chemistry and medicinal chemistry . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This suggests that 2-Methylpyridine-4-sulfonyl fluoride and similar compounds may continue to play a significant role in future research and applications.

properties

IUPAC Name

2-methylpyridine-4-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO2S/c1-5-4-6(2-3-8-5)11(7,9)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJWZSBDKFHHMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2225147-14-6
Record name 2-methylpyridine-4-sulfonyl fluoride
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